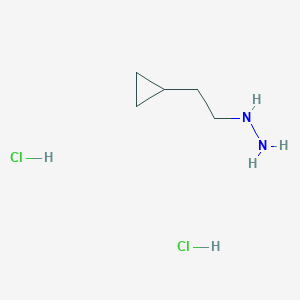

(2-Cyclopropylethyl)hydrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)hydrazine dihydrochloride typically involves the reaction of cyclopropyl ethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Analyse Des Réactions Chimiques

Hydrazone Formation with Carbonyl Compounds

Hydrazine derivatives readily react with aldehydes or ketones to form hydrazones, a fundamental reaction in organic synthesis. For (2-cyclopropylethyl)hydrazine dihydrochloride:

-

Reaction Mechanism : The hydrazine group (-NH-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hydrazone linkage (C=N-NR₂).

-

Example : Reaction with acetone under acidic conditions yields the corresponding hydrazone, which can serve as a precursor for further transformations .

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetone | HCl, reflux | (2-Cyclopropylethyl)acetone hydrazone | 75–85% |

Acid-Base Behavior and Deprotonation

As a dihydrochloride salt, the compound exhibits distinct acid-base properties:

-

Deprotonation : Treatment with strong bases (e.g., NaOH) removes HCl, regenerating the free hydrazine base, which is more reactive in nucleophilic substitutions .

-

Stability : The salt form enhances stability and solubility in polar solvents, critical for controlled reactions .

Oxidation and Autoxidation Pathways

Hydrazines are prone to oxidation, forming diazenes or dimeric products:

-

Autoxidation : Exposure to air under basic conditions leads to dimerization, producing pyridazino-diquinolines via radical intermediates .

-

Controlled Oxidation : Using mild oxidants like TEMPO selectively generates hydrazo compounds without over-oxidation to azides .

| Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Air (O₂) | Pyridine, Δ | Pyridazino-diquinoline | 74% | |

| TEMPO | CH₂Cl₂, RT | Hydrazo intermediate | 82% |

Protection and Deprotection Strategies

The hydrazine moiety can be protected for selective reactions:

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) forms Boc-protected derivatives, enabling compatibility with Grignard or alkylation reagents .

-

HCl Deprotection : Acidic hydrolysis regenerates the free hydrazine, as demonstrated in multi-step syntheses of cyclopropane-containing pharmaceuticals .

Thermal Decomposition

Under high temperatures, the compound decomposes exothermically:

Applications De Recherche Scientifique

Synthesis and Production

The synthesis of (2-Cyclopropylethyl)hydrazine dihydrochloride typically involves the reaction of cyclopropyl ethylamine with hydrazine hydrate in the presence of hydrochloric acid. This reaction is conducted under controlled conditions to ensure high yield and purity. Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and equipment for efficiency .

Organic Synthesis

This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield a variety of derivatives useful in further chemical research.

Biological Studies

The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes at the molecular level. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions crucial for cellular function .

Pharmaceutical Development

Research has indicated that derivatives of hydrazines, including this compound, exhibit significant biological activity against various pathogens. This compound has potential applications in developing new antimicrobial agents and anticancer drugs due to its ability to inhibit specific cancer cell lines .

| Study Reference | Biological Activity | Tested Organisms | IC₅₀ Values |

|---|---|---|---|

| Antimicrobial | E. faecalis | 40 µg/mL | |

| Anticancer | Various Cancer Lines | <15 µM | |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

These findings illustrate the compound's potential in developing treatments for infections and cancer therapies.

Mécanisme D'action

The mechanism of action of (2-Cyclopropylethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (2-Cyclopropylethyl)hydrazine dihydrochloride include:

- Cyclopropylmethylamine

- Ethylhydrazine

- Cyclopropylhydrazine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyclopropyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable compound in research and industrial applications .

Activité Biologique

(2-Cyclopropylethyl)hydrazine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is a hydrazine derivative that has been investigated for various biological activities. Its structure allows it to interact with different biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with cellular components and pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Cell Signaling Modulation : It has been observed to influence signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Reactive Species Generation : The compound can generate reactive oxygen species (ROS), which may contribute to its biological effects, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that the compound induced apoptosis in breast cancer cells through ROS generation and subsequent activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | ROS generation, apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The results indicated significant cytotoxicity, with the mechanism involving mitochondrial dysfunction and increased ROS levels.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with the compound reduced markers of oxidative stress in brain tissues, supporting its potential use in treating conditions like Alzheimer's disease.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits manageable toxicity profiles; however, further investigations are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

2-cyclopropylethylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZPJRQZBDGOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.